

# Chemical properties of 5-Hydroxy-6,7,8-trimethoxycoumarin

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## Compound of Interest

Compound Name: 5-Hydroxy-6,7,8-trimethoxycoumarin

Cat. No.: B593588

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## 5-Hydroxy-6,7,8-trimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **5-Hydroxy-6,7,8-trimethoxycoumarin**, a naturally occurring coumarin derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents predictive spectroscopic data based on structurally related compounds. It outlines plausible experimental protocols for its isolation and synthesis and discusses potential biological activities and mechanisms of action by drawing parallels with analogous coumarins. This guide serves as a foundational resource to stimulate and support further research into this promising molecule.

## Chemical Properties and Spectroscopic Analysis

**5-Hydroxy-6,7,8-trimethoxycoumarin**, with the CAS number 1581248-32-9, is a polyoxygenated coumarin found in plant species such as *Viola yedoensis*.<sup>[1]</sup> Its core structure is a benzopyran-2-one moiety substituted with a hydroxyl group and three methoxy groups, which significantly influence its physicochemical and biological characteristics.

## Physicochemical Properties

| Property          | Value   | Source |
|-------------------|---|--------|
| Molecular Formula | C <sub>12</sub> H <sub>12</sub> O <sub>6</sub>  |        |
| Molecular Weight  | 252.22 g/mol  |        |
| Appearance        | Predicted: Crystalline solid  | N/A    |
| Solubility        | Predicted: Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Low solubility in water. | [1]    |

## Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **5-Hydroxy-6,7,8-trimethoxycoumarin** is not readily available. The following tables provide predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR data based on the analysis of structurally similar coumarins.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment          |
|------------------------|--------------|--------------------------|---------------------|
| ~ 6.20                 | d            | ~ 9.5                    | H-3                 |
| ~ 7.80                 | d            | ~ 9.5                    | H-4                 |
| ~ 3.90                 | s            | -                        | OCH <sub>3</sub> -6 |
| ~ 3.95                 | s            | -                        | OCH <sub>3</sub> -7 |
| ~ 4.00                 | s            | -                        | OCH <sub>3</sub> -8 |
| ~ 9.50                 | s (br)       | -                        | OH-5                |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| ~ 160.0                         | C-2                 |
| ~ 112.0                         | C-3                 |
| ~ 145.0                         | C-4                 |
| ~ 108.0                         | C-4a                |
| ~ 148.0                         | C-5                 |
| ~ 135.0                         | C-6                 |
| ~ 152.0                         | C-7                 |
| ~ 138.0                         | C-8                 |
| ~ 140.0                         | C-8a                |
| ~ 61.0                          | OCH <sub>3</sub> -6 |
| ~ 61.5                          | OCH <sub>3</sub> -7 |
| ~ 62.0                          | OCH <sub>3</sub> -8 |

Table 3: Predicted Mass Spectrometry Data

| m/z    | Interpretation                          |
|--------|---|
| 252.06 | [M] <sup>+</sup> (Exact Mass: 252.0634) |
| 237.04 | [M-CH <sub>3</sub> ] <sup>+</sup>       |
| 209.05 | [M-CH <sub>3</sub> -CO] <sup>+</sup>    |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment |
|--------------------------------|-----------------------------|
| ~ 3400-3200                    | O-H stretch (phenolic)      |
| ~ 3050                         | C-H stretch (aromatic)      |
| ~ 2950, 2850                   | C-H stretch (methyl)        |
| ~ 1720                         | C=O stretch (lactone)       |
| ~ 1610, 1580                   | C=C stretch (aromatic)      |
| ~ 1250, 1050                   | C-O stretch (ethers)        |

## Experimental Protocols

### Plausible Protocol for Isolation from *Viola yedoensis*

While a specific protocol for the isolation of **5-Hydroxy-6,7,8-trimethoxycoumarin** is not detailed in the available literature, a general methodology can be proposed based on standard phytochemical techniques for coumarin extraction.

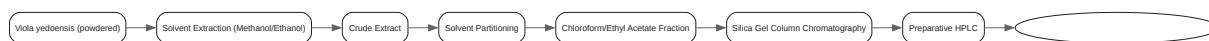
#### 2.1.1. Extraction

- **Plant Material Preparation:** Air-dried and powdered whole plant material of *Viola yedoensis* is used.
- **Solvent Extraction:** The powdered material is exhaustively extracted with methanol or ethanol at room temperature for several days. Alternatively, Soxhlet extraction can be employed for higher efficiency.
- **Concentration:** The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

#### 2.1.2. Fractionation and Purification

- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

- **Column Chromatography:** The chloroform or ethyl acetate fraction, which is likely to contain the target coumarin, is subjected to column chromatography on silica gel.
- **Elution:** A gradient elution is performed, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate, 9:1) and gradually increasing the polarity.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined.
- **Final Purification:** The combined fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **5-Hydroxy-6,7,8-trimethoxycoumarin**.



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Plausible workflow for the isolation of **5-Hydroxy-6,7,8-trimethoxycoumarin**.

## Plausible Synthetic Pathway

A plausible synthetic route to **5-Hydroxy-6,7,8-trimethoxycoumarin** can be envisioned starting from a suitably substituted benzene derivative, followed by the construction of the coumarin ring system via a Pechmann or a related condensation reaction.

### 2.2.1. Synthesis of the Phenolic Precursor

- **Starting Material:** 1,2,3,4-Tetramethoxybenzene.
- **Formylation:** Introduction of a formyl group at the 5-position via a Vilsmeier-Haack or Duff reaction.
- **Selective Demethylation:** Selective demethylation of the methoxy group at the 2-position to yield 2-hydroxy-3,4,5-trimethoxybenzaldehyde.

### 2.2.2. Coumarin Ring Formation

- **Pechmann Condensation:** The resulting salicylaldehyde derivative is reacted with an activated acetic acid derivative (e.g., malonic acid, ethyl acetoacetate) in the presence of a condensing agent (e.g., sulfuric acid, piperidine) to form the coumarin ring.



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Plausible synthetic pathway for **5-Hydroxy-6,7,8-trimethoxycoumarin**.

## Biological Activity and Signaling Pathways

While specific quantitative biological activity data for **5-Hydroxy-6,7,8-trimethoxycoumarin** is scarce, the biological profiles of structurally related coumarins provide insights into its potential therapeutic effects.

### Predicted Biological Activities

Based on the activities of other hydroxylated and methoxylated coumarins, **5-Hydroxy-6,7,8-trimethoxycoumarin** is predicted to possess the following activities:

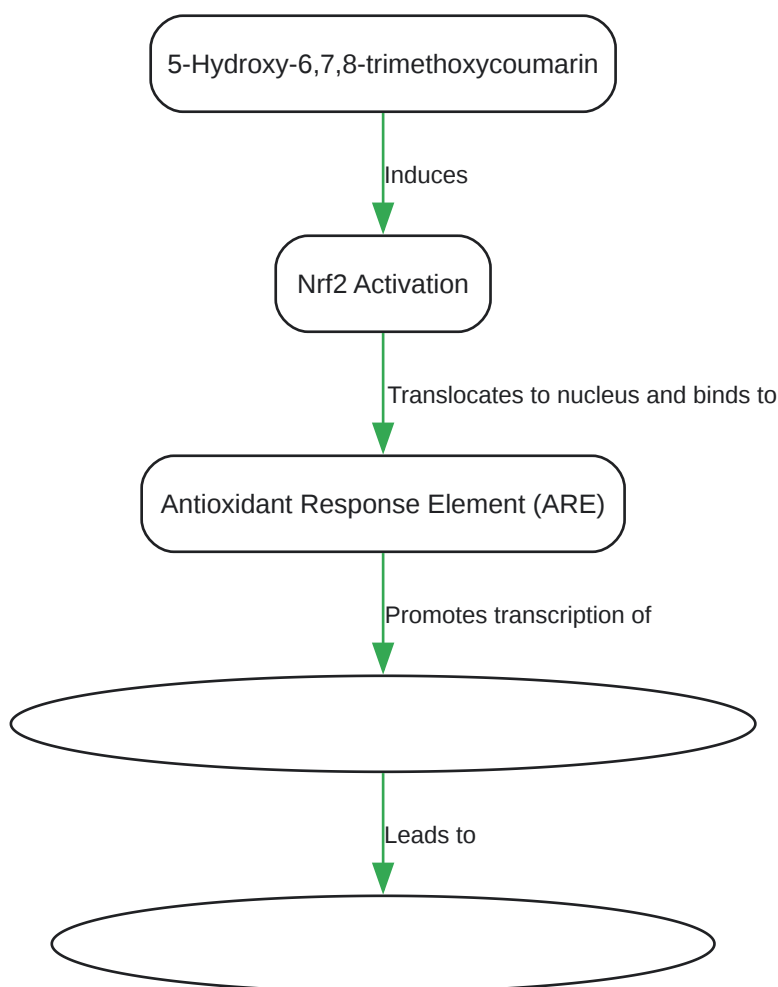
- **Anti-inflammatory:** Many coumarins exhibit anti-inflammatory properties by modulating key signaling pathways.
- **Antioxidant:** The phenolic hydroxyl group is a key feature for radical scavenging activity.
- **Anticancer:** Coumarins have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

### Potential Signaling Pathway Interactions

The biological effects of coumarins are often mediated through their interaction with specific cellular signaling pathways.

**3.2.1. Nrf2 Signaling Pathway** Structurally similar coumarins, such as fraxetin and scopoletin, are known to activate the Nrf2 signaling pathway. This pathway is a key regulator of the cellular

antioxidant response. Activation of Nrf2 leads to the upregulation of antioxidant and detoxifying enzymes, which can confer protection against oxidative stress-related diseases.



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Predicted interaction with the Nrf2 signaling pathway.

**3.2.2. MAPK Signaling Pathway** The Mitogen-Activated Protein Kinase (MAPK) pathway is another potential target. Various coumarin derivatives have been shown to modulate MAPK signaling, which is involved in cellular processes such as inflammation, proliferation, and apoptosis.

## Conclusion

**5-Hydroxy-6,7,8-trimethoxycoumarin** is a natural product with a chemical structure that suggests a range of interesting biological activities. Although detailed experimental data is

currently limited, this technical guide provides a solid foundation for future research. The predictive spectroscopic data and plausible experimental protocols for isolation and synthesis are intended to facilitate the work of researchers in natural product chemistry and drug discovery. Further investigation into the quantitative biological activities and the precise mechanisms of action of this compound is warranted and could lead to the development of novel therapeutic agents.

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## References

- 1. 5,6,7-Trimethoxycoumarin | CAS:55085-47-7 | Manufacturer ChemFaces [chemfaces.com]
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